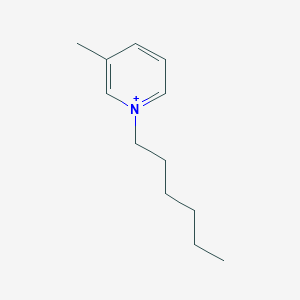

1-Hexyl-3-methylpyridin-1-ium

Description

Contextualization of Alkylpyridinium Cations within Modern Chemical Science

The properties of pyridinium (B92312) salts can be finely tuned through chemical modification, particularly through the N-alkylation of the pyridine (B92270) ring to form alkylpyridinium cations. The length and branching of the alkyl chain, along with the choice of the counter-anion, significantly influence the physicochemical characteristics of the resulting salt, such as its melting point, viscosity, density, and solubility. mdpi.comrsc.org This "tunability" is a cornerstone of their utility, allowing for the design of "task-specific" ionic liquids for a variety of applications. mdpi.com

First-generation ionic liquids often included dialkylimidazolium and alkylpyridinium cations. nih.gov While imidazolium-based ionic liquids have been more extensively studied, pyridinium-based salts are a crucial class with distinct properties. acs.orgacs.org They are employed as catalysts in reactions like the Mannich reaction and have been investigated for their role in enhancing the stability of enzymes in non-aqueous solvent systems. acs.orgnih.gov Furthermore, in the field of synthetic organic chemistry, the single-electron reduction of certain alkylpyridinium salts can trigger C–N bond cleavage, establishing them as valuable precursors for alkyl radicals in deaminative functionalization reactions. nih.gov

Significance of 1-Hexyl-3-methylpyridin-1-ium in Advanced Chemical Systems and Research

Within the diverse family of alkylpyridinium salts, This compound has emerged as a compound of interest, particularly in the form of its bromide salt. It is synthesized through the quaternization of 3-methylpyridine (B133936) with an appropriate hexyl halide, such as 1-bromohexane (B126081), a standard method for preparing N-alkylpyridinium salts. mdpi.comnih.gov The presence of both a hexyl chain and a methyl group on the pyridinium ring provides a specific combination of steric and electronic properties that influence its behavior in chemical systems.

The primary significance of this compound lies in its role as an ionic liquid. Ionic liquids are valued as "green" solvents due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. innospk.com The properties of this compound, such as its thermal stability and its ability to dissolve a wide array of substances, make it a candidate for various applications. innospk.com For instance, related N-hexylpyridinium salts have been shown to act as co-solvents that can enhance the hydrolytic activity and stability of enzymes like Candida rugosa lipase (B570770) in methanol-water systems. nih.gov This suggests a potential application for this compound in biocatalysis. Additionally, the electrochemical properties inherent to pyridinium cations indicate its potential utility in electrochemical applications, such as in electrolytes for batteries or in electrocatalytic processes like CO2 reduction. nih.govacs.org

Below is a table summarizing the key physicochemical properties of this compound bromide.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₂₀BrN | nih.govnist.gov |

| Molecular Weight | 258.20 g/mol | nih.govnist.gov |

| CAS Number | 67021-56-1 | nih.govnist.gov |

| IUPAC Name | This compound;bromide | nih.gov |

| Physical State | Ionic Liquid | acs.org |

Methodological Paradigms in Investigating Pyridinium-Based Compounds

A variety of analytical and computational methods are employed to characterize and understand the behavior of pyridinium-based compounds like this compound. These techniques are crucial for confirming chemical structures, determining physical properties, and elucidating reaction mechanisms.

Structural elucidation is primarily achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the covalent structure of the cation, while Fourier-transform infrared spectroscopy (FT-IR) provides information on the interactions between the cation and anion. mdpi.comresearchgate.net Mass spectrometry is also used to confirm the molecular weight. researchgate.net For monitoring the progress of synthesis, thin-layer chromatography (TLC) is a common and effective technique. mdpi.com

The thermophysical properties are investigated using specialized equipment. Thermogravimetric analysis (TGA) is used to determine thermal stability and decomposition temperatures. innospk.com Density and viscosity, key parameters for ionic liquids, are measured over a range of temperatures using densimeters and viscometers or rheometers. researchgate.netrsc.orgua.pt

To understand their electrochemical behavior, techniques such as cyclic voltammetry (CV) are indispensable. CV experiments can determine reduction potentials and probe the reversibility of electrochemical processes, which is critical for applications in electrocatalysis and deaminative couplings. rsc.orgnih.govacs.org In some cases, spectroelectrochemical methods, like surface-enhanced Raman (SER) spectroelectrochemistry, are used to identify species adsorbed on electrode surfaces during these processes. rsc.org

Finally, computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insight into the behavior of these compounds at the molecular level. rsc.orgnih.gov MD simulations can model the interactions between the ionic liquid and other molecules, such as enzymes or solvent molecules, helping to explain experimental observations like enzyme stabilization or the formation of specific structures at interfaces. nih.govresearchgate.net

The following table summarizes the key investigative methods used in the study of pyridinium-based compounds.

| Methodology | Purpose of Investigation | Reference |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the cation. | mdpi.comnih.govresearchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characterization of functional groups and cation-anion interactions. | mdpi.comresearchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | innospk.com |

| Densitometry & Viscometry | Measurement of fundamental physical properties like density and viscosity. | researchgate.netrsc.org |

| Cyclic Voltammetry (CV) | Study of electrochemical properties, including reduction potentials and reaction reversibility. | nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Modeling molecular-level interactions and predicting structural and transport properties. | rsc.orgnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7-8,10-11H,3-6,9H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYLEVUBUOACOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626558 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111398-60-8 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 Hexyl 3 Methylpyridin 1 Ium

Established Synthetic Pathways for Pyridinium (B92312) Cations

The foundational method for synthesizing 1-hexyl-3-methylpyridin-1-ium is the quaternization of 3-methylpyridine (B133936). This reaction involves the alkylation of the nitrogen atom in the pyridine (B92270) ring with a hexyl group, typically from a 1-haloalkane.

Quaternization Reactions: Conventional and Advanced Variants

Conventional Synthesis: The most common and conventional method for synthesizing this compound bromide involves the direct reaction of 3-methylpyridine (also known as 3-picoline) with 1-bromohexane (B126081). google.com This nucleophilic substitution reaction is typically carried out by refluxing the neat reactants or by using a solvent such as ethanol (B145695), toluene (B28343), or acetonitrile. google.commdpi.comnih.gov The reaction mixture is heated for several hours to ensure complete conversion. google.commdpi.com For instance, a typical laboratory-scale synthesis involves heating 3-picoline with 1-bromohexane at 87-90°C for 2.5 hours. google.com

Advanced Variants - Ultrasound-Assisted Synthesis: To enhance reaction rates and often improve yields, advanced techniques such as ultrasound irradiation have been employed. mdpi.com Ultrasound-assisted synthesis is recognized as an eco-friendly procedure that can significantly reduce reaction times compared to conventional heating methods. Current time information in NA.google.com This technique utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, thereby accelerating the quaternization reaction.

Solvent-Free and Mechanochemical Synthesis Approaches

Solvent-Free Synthesis: Conducting the quaternization reaction in the absence of a solvent offers significant environmental and economic advantages by reducing waste and simplifying product isolation. The reaction between 3-methylpyridine and 1-bromohexane can be performed neat, where the reactants themselves act as the reaction medium. google.comnih.gov Given that the melting points of many pyridinium salts are below 100°C, these solvent-free reactions can be conducted at relatively moderate temperatures. google.com Some solvent-free methods for similar pyridinium salts have demonstrated 100% atom economy and generated no environmental waste. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a promising green alternative to traditional solvent-based methods. youtube.com This technique can lead to the formation of products in a solid-state or with minimal solvent, often with enhanced reaction rates and yields. nih.govnih.gov While specific literature on the mechanochemical synthesis of this compound is emerging, the principles have been successfully applied to other pyridinium salts. nih.govrsc.org For example, pyrylium (B1242799) tetrafluoroborate (B81430) has been utilized in a mechanochemical setting for the deamination and arylation of amides, showcasing the potential of this method for related transformations. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a practical case for applying the principles of green chemistry to minimize environmental impact and maximize efficiency.

Utilization of Sustainable Reagents and Catalysts in Quaternization

The core quaternization reaction for this compound is inherently a high-atom-economy process. However, the choice of reagents and the potential need for catalysts can be optimized from a green chemistry perspective. The ideal synthesis avoids the use of toxic solvents and auxiliary substances. When solvents are necessary, greener options like ethanol are preferred over more hazardous ones like toluene. The quaternization itself typically does not require a catalyst, which aligns with the green chemistry principle of avoiding auxiliary substances wherever possible.

Atom Economy and Reaction Efficiency Considerations for Pyridinium Salt Formation

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comyoutube.comrsc.org The quaternization of 3-methylpyridine with 1-bromohexane to form this compound bromide is an addition reaction.

The formula for calculating atom economy is:

For the synthesis of this compound bromide:

3-Methylpyridine (C₆H₇N): Molecular Weight ≈ 93.13 g/mol

1-Bromohexane (C₆H₁₃Br): Molecular Weight ≈ 165.07 g/mol

This compound bromide (C₁₂H₂₀BrN): Molecular Weight ≈ 258.20 g/mol nih.govnist.gov

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3-Methylpyridine | C₆H₇N | 93.13 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 |

| Sum of Reactant Molecular Weights | 258.20 | |

| This compound bromide | C₁₂H₂₀BrN | 258.20 |

| % Atom Economy | 100% |

As the calculation demonstrates, the synthesis of this compound bromide via this addition reaction has a theoretical atom economy of 100%. This means that, ideally, all the atoms of the reactants are incorporated into the final product, with no by-products being formed. This high atom economy is a significant advantage of this synthetic route from a green chemistry standpoint.

Purification and Isolation Strategies for High-Purity this compound

Achieving high purity of this compound is crucial for its effective application. The purification process typically involves removing unreacted starting materials and any potential side products.

Following the reaction, the crude product, which may be an oily liquid or a solid, is often subjected to one or more purification steps. A common initial step is to wash the product with a non-polar solvent, such as ether or ethyl acetate, to remove unreacted 1-bromohexane and other non-polar impurities. nih.govnih.gov The product can then be isolated by filtration if it is a solid. mdpi.comnih.gov

For further purification, recrystallization is a powerful technique. The crude product can be dissolved in a suitable solvent, such as ethanol or acetic acid, and then allowed to crystallize upon cooling. mdpi.comsciencemadness.org This process can effectively remove impurities that have different solubilities than the desired product. In some cases, treatment with activated charcoal can be used to remove colored impurities. researchgate.net

After washing and/or recrystallization, the purified this compound is typically dried under reduced pressure to remove any residual solvent. google.com The final product's purity can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). nih.gov

| Technique | Purpose | Common Solvents/Reagents |

|---|---|---|

| Washing | Removal of unreacted starting materials and non-polar impurities. | Ether, Ethyl Acetate nih.govnih.gov |

| Recrystallization | Removal of impurities with different solubilities. | Ethanol, Acetic Acid mdpi.comsciencemadness.org |

| Treatment with Activated Charcoal | Removal of colored impurities. | Activated Charcoal researchgate.net |

| Drying | Removal of residual solvents. | Vacuum google.com |

Advanced Chromatographic Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of ionic liquids. For pyridinium salts, ion chromatography has been shown to be an effective analytical method. A validated ion chromatographic method was developed for determining the solubility of pyridinium ionic liquids in organic solvents, utilizing a Metrosep C3-150 prototype column. The elution was carried out at 40°C with an acetonitrile-water mobile phase at a flow rate of 1.0 mL min⁻¹. nih.gov

While analytical HPLC methods provide excellent separation for quantification, preparative HPLC is employed for isolating pure compounds. The principles of analytical methods can be adapted for preparative scale, often involving larger columns and higher flow rates. The selection of the stationary phase and mobile phase is critical for achieving optimal separation. For ionic liquids like this compound, reversed-phase columns (e.g., C8 or C18) are commonly used. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer.

The following table outlines a hypothetical preparative HPLC protocol for the purification of this compound bromide based on typical conditions for similar ionic liquids.

Interactive Data Table: Hypothetical Preparative HPLC Parameters for this compound Bromide Purification

| Parameter | Value | Rationale |

| Column | C18, 10 µm particle size, 250 x 21.2 mm | Standard reversed-phase chemistry for non-polar to moderately polar compounds. Larger diameter for preparative scale. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Acetonitrile is a common organic modifier. Formic acid improves peak shape and provides a source of protons. A gradient elution is often necessary to separate impurities with different polarities. |

| Flow Rate | 20 mL/min | Appropriate for a preparative column of this size to ensure efficient separation without excessive pressure. |

| Detection | UV at 254 nm | The pyridinium ring exhibits strong UV absorbance, making it readily detectable. |

| Injection Volume | 1-5 mL of concentrated solution | Dependent on the concentration of the crude product and the capacity of the column. |

| Fraction Collection | Based on UV detector signal | Automated fraction collectors are used to isolate the peak corresponding to the pure product. |

Recrystallization and Solvent Extraction Optimization Protocols

Recrystallization and solvent extraction are fundamental and cost-effective techniques for the purification of ionic liquids. The choice of solvent is the most critical parameter in developing an effective recrystallization protocol.

Recrystallization

For N-alkylpyridinium bromides, a general method involves refluxing pure pyridine with the corresponding 1-bromoalkane in a suitable solvent like dry ethanol. After the reaction, the solvent is evaporated, and the crude product is crystallized. Ether has been successfully used to induce crystallization of various N-alkylpyridinium bromides. For longer alkyl chains (C18-C20), which may be contaminated with starting materials, acetone (B3395972) has been found to be a more suitable recrystallization solvent.

The following table summarizes key parameters for the recrystallization of this compound bromide.

Interactive Data Table: Recrystallization Parameters for this compound Bromide

| Parameter | Condition | Expected Outcome |

| Recrystallization Solvent | Diethyl ether or Acetone | The ideal solvent will dissolve the ionic liquid at elevated temperatures and allow it to crystallize upon cooling, while impurities remain in solution. |

| Temperature | Dissolution at reflux, crystallization at room temperature or below (0-4 °C) | Maximizes the solubility difference for efficient purification. |

| Agitation | Stirring during dissolution, then allowing to stand undisturbed for crystallization | Promotes homogeneity during dissolution and allows for the formation of well-defined crystals. |

| Washing | Washing the filtered crystals with a small amount of cold solvent | Removes any remaining mother liquor containing impurities. |

Solvent Extraction

Solvent extraction is a valuable technique for removing unreacted starting materials and certain byproducts from the crude ionic liquid. The choice of extraction solvent is based on the differing solubilities of the ionic liquid and the impurities between two immiscible liquid phases. For instance, after the synthesis of pyridinium-based ionic liquids, solvent extraction can be used to remove byproducts like sodium bromide when a metathesis reaction is performed. nih.gov

The optimization of a solvent extraction protocol involves selecting an appropriate solvent system and determining the optimal number of extraction cycles.

The following table outlines a general protocol for the purification of this compound bromide using solvent extraction.

Interactive Data Table: Solvent Extraction Protocol for this compound Bromide Purification

| Step | Solvent System | Purpose |

| Initial Wash | Crude ionic liquid dissolved in a minimal amount of a polar solvent (e.g., water or short-chain alcohol) and washed with a non-polar organic solvent (e.g., hexane (B92381) or toluene). | To remove non-polar impurities, including unreacted 1-bromohexane. |

| Aqueous Extraction | If the ionic liquid is hydrophilic, it can be dissolved in water and washed with an immiscible organic solvent to remove organic-soluble impurities. | To separate the desired ionic liquid from organic contaminants. |

| Back Extraction | If the ionic liquid partitions into the organic phase, it can be back-extracted into an aqueous phase, leaving hydrophobic impurities behind. | To further purify the ionic liquid by transferring it to a different phase. |

| Solvent Removal | The solvent containing the purified ionic liquid is removed under reduced pressure. | To isolate the pure ionic liquid. |

By systematically optimizing these purification techniques, it is possible to obtain this compound with the high degree of purity essential for its intended applications.

Advanced Spectroscopic and Mechanistic Characterization of 1 Hexyl 3 Methylpyridin 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a powerful tool for the unambiguous identification and structural analysis of 1-hexyl-3-methylpyridin-1-ium. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive understanding of the molecule's three-dimensional structure and behavior in solution can be achieved.

High-resolution 1H and 13C NMR spectroscopy are fundamental techniques for confirming the primary structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the 1-hexyl-3-methylpyridinium cation is characterized by distinct signals corresponding to the protons of the pyridinium (B92312) ring and the hexyl chain. The aromatic protons of the pyridinium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons on the carbon adjacent to the nitrogen atom (α-protons) are the most deshielded. The methyl group attached to the pyridinium ring also shows a characteristic singlet in the aromatic region. The protons of the hexyl chain appear in the upfield region (δ 0.8-4.5 ppm), with the methylene (B1212753) group directly attached to the nitrogen atom showing a triplet at a higher chemical shift compared to the other methylene groups. The terminal methyl group of the hexyl chain typically resonates as a triplet at the lowest chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyridinium ring resonate at higher chemical shifts (typically > 120 ppm) compared to the aliphatic carbons of the hexyl chain. The presence of the nitrogen atom and the methyl substituent on the ring leads to a specific pattern of chemical shifts for the ring carbons. The carbons of the hexyl chain show a predictable pattern of chemical shifts, with the carbon attached to the nitrogen being the most deshielded among the aliphatic carbons.

A representative, though not explicitly for this compound, set of NMR data for a similar pyridinium salt can be found in supporting information for related studies, which can be used for comparative analysis rsc.org. For instance, a study on 1-hexyl-3-methylpyridinium dicyanamide (B8802431) mentions the availability of its ¹H and ¹³C NMR spectra in the supporting information, which would provide precise chemical shift values and coupling constants rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-2 | 8.8 - 9.2 | C-2: 145 - 148 |

| H-4 | 8.0 - 8.4 | C-4: 140 - 143 |

| H-5 | 7.8 - 8.2 | C-5: 128 - 132 |

| H-6 | 8.8 - 9.2 | C-6: 145 - 148 |

| 3-CH₃ | 2.4 - 2.7 | 3-CH₃: 18 - 22 |

| N-CH₂- | 4.4 - 4.8 | N-CH₂-: 58 - 62 |

| -(CH₂)₄- | 1.2 - 2.0 | -(CH₂)₄-: 22 - 32 |

| -CH₃ (hexyl) | 0.8 - 1.0 | -CH₃ (hexyl): 13 - 15 |

Note: These are predicted ranges based on data from similar pyridinium ionic liquids. Actual values may vary depending on the solvent and counter-ion.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and for probing the spatial arrangement of the 1-hexyl-3-methylpyridinium cation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For the 1-hexyl-3-methylpyridinium cation, COSY spectra would show correlations between the adjacent protons on the pyridinium ring and between the adjacent methylene groups in the hexyl chain. This allows for the unambiguous assignment of the proton signals. The principles of COSY experiments are well-established and widely applied in the structural elucidation of organic molecules rsc.orgnih.govrsc.org.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the aggregation behavior of ionic liquids in solution. By measuring the diffusion coefficients of the cation and anion, it is possible to determine whether they exist as free ions, ion pairs, or larger aggregates rsc.orgresearchgate.netmanchester.ac.uk. In the case of this compound salts, the presence of the relatively long hexyl chain can promote self-aggregation, especially in non-polar solvents or at higher concentrations. A DOSY experiment would reveal if the 1-hexyl-3-methylpyridinium cation and its counter-anion diffuse at the same rate, indicating the formation of ion pairs or aggregates. Studies on similar imidazolium-based ionic liquids have demonstrated the utility of DOSY in understanding their aggregation phenomena nih.govresearchgate.net.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in this compound and the nature of the intermolecular interactions, particularly the interactions between the cation and the anion.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the alkyl chains. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl and methyl groups appear in the 2800-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridinium ring give rise to characteristic bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the ring C-H bonds are also observable in the fingerprint region. The nature of the anion can influence the position and shape of these bands, providing information about cation-anion interactions. For instance, studies on various pyridinium salts have shown that the vibrational frequencies can shift depending on the counter-ion researchgate.net.

Interactive Data Table: Characteristic FTIR Bands for 1-Hexyl-3-methylpyridinium Cation

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1650 |

| CH₂ and CH₃ Bending | 1350 - 1470 |

| Ring Breathing Modes | 990 - 1050 |

| C-H Out-of-Plane Bending | 700 - 900 |

Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the pyridinium ring and the alkyl chains. The symmetric "ring breathing" mode of the pyridinium ring is often a strong and sharp peak in the Raman spectrum, making it a useful diagnostic band. The C-H stretching and bending vibrations are also observable. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be made, as some modes may be strong in one technique and weak or absent in the other. This complementary nature is essential for a thorough structural analysis nih.govnih.gov. The analysis of vibrational spectra of similar ionic liquids provides a basis for the interpretation of the spectra of this compound uzhnu.edu.uanih.gov.

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry is a cornerstone analytical technique for the characterization of ionic liquids like this compound. It provides crucial information regarding the compound's molecular weight, structural integrity, and the purity of the sample by identifying the mass-to-charge ratio (m/z) of its constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound. Because the compound is already ionic in nature, the ESI process gently transfers the pre-formed cations and anions from the liquid phase into the gas phase for mass analysis with minimal fragmentation.

In a typical analysis, a solution of the this compound salt is introduced into the ESI source. In positive ion mode, the spectrometer detects the cationic component of the ionic liquid. For this compound, the cation has a chemical formula of [C₁₂H₂₀N]⁺. The expected signal would be a prominent peak corresponding to the mass of this cation. The theoretical monoisotopic mass of the this compound cation is approximately 178.1596 Da. nih.gov Therefore, in an ESI-MS spectrum, a base peak would be expected at an m/z value corresponding to this mass. The presence of this single, dominant peak confirms the molecular integrity of the cation. mdpi.com The high sensitivity of ESI-MS also allows for the detection of trace-level impurities, which would appear as additional, lower-intensity peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.govnih.gov This capability is invaluable for unequivocally confirming the elemental composition of the this compound cation.

While standard mass spectrometry might identify a peak at m/z 178, HRMS can distinguish the experimental mass to several decimal places (e.g., 178.1596). This experimentally determined exact mass can then be compared to the theoretical exact mass calculated from the atomic masses of its constituent elements (carbon, hydrogen, and nitrogen). nih.gov A close match between the measured and calculated mass provides unambiguous confirmation of the elemental formula, [C₁₂H₂₀N]⁺, thereby verifying the identity and purity of the compound. nih.gov This level of certainty is crucial in synthetic chemistry and for quality control purposes.

Table 1: Mass Spectrometry Data for the this compound Cation

| Parameter | Value | Reference |

| Molecular Formula | [C₁₂H₂₀N]⁺ | nih.gov |

| Theoretical Monoisotopic Mass | 178.1596 Da | nih.gov |

| Technique | ESI-HRMS | mdpi.comnih.gov |

| Expected m/z (Positive Mode) | 178.1596 | nih.gov |

X-ray Diffraction Studies for Solid-State Arrangement

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms and molecules in the solid state. These studies provide definitive proof of structure, information on intermolecular interactions, and insights into the crystalline packing of ionic liquids like this compound.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal of a compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.

For a salt of this compound, a successful SC-XRD analysis would provide a wealth of information. It would confirm the connectivity of the atoms in the this compound cation and show the conformation of the hexyl chain and its orientation relative to the pyridinium ring. Furthermore, it would reveal the relative positions of the cation and its corresponding anion in the crystal lattice, detailing the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state packing. nih.gov This detailed structural model is fundamental to understanding the structure-property relationships of the material.

Table 2: Hypothetical Crystallographic Data for a this compound Salt

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1550 |

| Z (Formula units/cell) | 4 |

Note: This table presents hypothetical data as a representative example for a pyridinium salt, based on typical values for similar organic salts. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam, generating a diffraction pattern characterized by a series of peaks at specific angles (2θ). The position and intensity of these peaks are unique to a specific crystalline structure.

PXRD is instrumental for several reasons. Firstly, it serves as a method for phase identification and purity assessment of a bulk sample. The experimental PXRD pattern can be compared to a theoretical pattern calculated from single-crystal X-ray data to confirm the phase purity of a synthesized batch. nih.gov Secondly, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of this compound would yield distinct PXRD patterns, allowing for their identification and characterization. This is critical as different polymorphic forms can have different physical properties.

Computational and Theoretical Investigations of 1 Hexyl 3 Methylpyridin 1 Ium

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of ionic liquids like 1-Hexyl-3-methylpyridin-1-ium. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict the geometry, molecular orbitals, and charge distribution of the this compound cation.

Studies on similar pyridinium-based ionic liquids, such as 1-butyl-3-methylpyridinium (B1228570), have utilized DFT to understand their structural and electronic characteristics. researchgate.net For instance, DFT calculations can reveal the distribution of positive charge across the pyridinium (B92312) ring and the influence of the hexyl and methyl substituents on this distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of the ionic liquid. researchgate.net

A hypothetical DFT study on this compound would likely show that the positive charge is delocalized over the pyridinium ring, with the nitrogen atom bearing a significant portion of the charge. The hexyl chain, being an electron-donating group, would slightly influence the charge distribution. The molecular orbitals would likely show the HOMO localized on the pyridin-1-ium ring and the LUMO also centered on the ring, indicating that these are the primary sites for electronic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates overall polarity of the cation |

Note: These values are illustrative and based on typical results for similar pyridinium ionic liquids.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure of small to medium-sized molecules.

For ionic liquids, ab initio calculations are often employed to benchmark the results obtained from more computationally efficient methods like DFT. rsc.org While computationally expensive, ab initio methods can provide a more precise description of electron correlation effects, which are important for understanding the non-covalent interactions that govern the behavior of ionic liquids. A study on N-butyl-3-methyl-pyridinium dicyanoamide utilized first-principles calculations to determine its thermochemical properties. documentsdelivered.com Large-scale ab initio calculations have been performed on archetypal ionic liquids to validate more efficient computational approaches. rsc.org For this compound, ab initio calculations could be used to obtain a highly accurate value for its ionization potential and electron affinity, providing a reliable reference for its reactivity.

Quantum descriptors of reactivity are parameters derived from quantum chemical calculations that help in predicting the chemical behavior of a molecule. Key descriptors include ionization potential (IP) and electron affinity (EA).

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP indicates that the molecule is more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA suggests that the molecule is a better electron acceptor.

These descriptors can be calculated from the energies of the neutral molecule and its corresponding cation and anion, or approximated from the HOMO and LUMO energies using Koopmans' theorem. Studies on pyridine (B92270) bases have shown that theoretical reactivity descriptors can correlate well with experimental properties like hydrogen bonding ability. nih.gov For this compound, a higher IP would be expected due to its cationic nature, making it resistant to oxidation. Its EA would be relatively high, indicating its capacity to accept electrons, a key feature in its role as a solvent and catalyst. Other related descriptors include chemical potential, hardness, and electrophilicity index, which provide further insights into its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of ionic liquids, including their structure, transport properties, and interactions with other molecules.

MD simulations of ionic liquids can be performed at different levels of detail. Atomistic simulations treat every atom in the system as an individual particle, providing a high-resolution view of the molecular interactions. These simulations have been used to study gas solubility in 1-hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, a structurally related ionic liquid. researchgate.netnsf.govresearchgate.netacs.orgnsf.gov

Coarse-grained (CG) simulations, on the other hand, group several atoms into a single "bead," reducing the computational cost and allowing for the simulation of larger systems over longer timescales. This approach is particularly useful for studying phenomena such as the formation of microstructures and phase behavior in ionic liquids.

For this compound, atomistic MD simulations could be used to investigate its liquid structure, characterized by radial distribution functions (RDFs) between the cation and anion. These simulations can also predict transport properties such as diffusion coefficients, viscosity, and ionic conductivity. CG-MD simulations would be suitable for exploring the self-assembly of this ionic liquid in different solvents or its behavior at interfaces.

Table 2: Representative Data from MD Simulations of Pyridinium-Based Ionic Liquids

| Property | Simulation Type | Typical Findings |

| Density | Atomistic MD | Good agreement with experimental values. researchgate.net |

| Viscosity | Atomistic MD | Decreases with increasing temperature. researchgate.net |

| Diffusion Coefficient | Atomistic MD | Cation and anion diffusion rates can be determined. |

| Radial Distribution Function (RDF) | Atomistic MD | Shows the local ordering of ions around each other. |

| Solvation Structure | Atomistic MD | Reveals the arrangement of solvent molecules around the ions. nih.gov |

Note: This table is illustrative and based on findings for various pyridinium and imidazolium (B1220033) ionic liquids.

The behavior of molecules dissolved in ionic liquids is largely determined by the dynamics of the solvation shells surrounding them. MD simulations are an excellent tool for investigating these dynamics. By tracking the positions of the ionic liquid's cations and anions around a solute molecule over time, one can determine the structure and stability of the solvation shells.

For this compound, MD simulations could reveal how the pyridinium ring and the hexyl chain orient themselves around different types of solutes. The residence time of the ions in the first solvation shell can be calculated to quantify the strength of the solute-solvent interactions. This information is critical for understanding reaction mechanisms and transport processes in this ionic liquid. For instance, studies on similar ionic liquids have explored the interactions with dissolved gases like CO2, providing insights into the molecular mechanisms of gas capture. frontiersin.orgacs.orgnih.gov The dynamics of the solvation shell are also crucial in applications such as catalysis and electrochemistry, where the local environment around the reactants or electrodes plays a key role. nih.gov

Conformation Analysis and Potential Energy Surface Mapping

Computational chemistry provides powerful tools to explore the molecular-level characteristics of ionic liquids (ILs) like this compound. Understanding the conformational landscape and the governing intermolecular forces is crucial for explaining and predicting their macroscopic physicochemical properties. Potential energy surfaces (PES), which map the energy of a molecule as a function of its geometry, are fundamental to this understanding. researchgate.net For a flexible molecule like the this compound cation, the PES can be complex, with numerous local minima corresponding to different stable conformations (conformers). github.io

The this compound cation possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the hexyl chain. This rotational isomerism gives rise to a variety of conformers with different energies and shapes. The orientation of the hexyl chain relative to the pyridinium ring and the sequence of trans (anti-periplanar) and gauche (synclinal) arrangements along the alkyl backbone define these conformers.

While specific conformational analyses for the this compound cation are not extensively documented in the literature, detailed studies on the analogous 1-hexyl-3-methylimidazolium (B1224943) ([C6mim]⁺) cation offer significant insight. nih.govresearchgate.net Density functional theory (DFT) calculations on the [C6mim]⁺ cation have identified several low-energy conformations that differ only in the orientation of the hexyl chain. nih.gov The all-trans (tttt) conformation, where the alkyl chain is fully extended, is often one of the most stable forms in the gas phase. However, various gauche conformers, where a C-C-C-C dihedral angle is approximately ±60°, are also present and are close in energy. The relative stability of these conformers is determined by a balance of intramolecular interactions, including steric hindrance and weak van der Waals forces. oup.com

Table 1: Representative Dihedral Angles for Alkyl Chain Conformations This table illustrates the concept of rotational isomerism using a simplified four-carbon chain segment as an example. The principles apply to the hexyl chain of the target compound.

| Conformation | Dihedral Angle (τ) | Description |

|---|---|---|

| trans (t) | ~180° | The carbon backbone is in a zig-zag, most extended arrangement. |

| gauche (g) | ~+60° | The carbon backbone has a "kink," leading to a more compact shape. |

The interactions between the this compound cation and its corresponding anion, as well as between the cations themselves, are critical in defining the structure and properties of the resulting ionic liquid. These interactions are primarily a combination of electrostatic forces, hydrogen bonding, and π-stacking. stanford.edu

Hydrogen Bonding: The pyridinium cation has several protons that can act as hydrogen bond donors. The protons on the aromatic ring, particularly those adjacent to the positively charged nitrogen atom (at positions 2 and 6), are the most acidic and are therefore the primary sites for hydrogen bonding with the anion. acs.org The protons on the methyl group and the α-methylene group of the hexyl chain can also participate in weaker C–H···Anion hydrogen bonds. The strength and geometry of these hydrogen bonds are highly dependent on the nature of the anion. Small, charge-dense anions like chloride (Cl⁻) form strong, directional hydrogen bonds, whereas larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) form weaker, more distributed interactions. ua.pt Computational studies on pyridinium-based ILs have shown that anions tend to be located in positions where they can form these hydrogen bonds. acs.org

Stacking Interactions: The aromatic pyridinium ring allows for π-π stacking interactions between cations. stanford.edu These interactions, driven by a combination of electrostatic and dispersion forces, can lead to the formation of ordered local structures within the ionic liquid. stanford.edursc.org In some cases, π⁺-π⁺ stacking can occur despite the electrostatic repulsion between the positively charged rings, contributing to the formation of molecular layers at interfaces. researchgate.netrsc.org The presence of the hexyl chain can influence these stacking arrangements. Depending on its conformation, the alkyl chain can either sterically hinder or facilitate the close approach of the pyridinium rings. The interplay between hydrogen bonding and π-stacking is a key factor in the liquid's nanostructural organization. For instance, strong hydrogen bonding with the anion might disrupt or modify the preferred cation-cation stacking geometry. stanford.edu

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including ionic liquids. rsc.org Simulating spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can provide valuable insights into the molecular structure, conformer populations, and intermolecular interactions. uncw.edunih.gov

NMR Spectra: The chemical shifts (δ) and coupling constants (J) are the key parameters of an NMR spectrum. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional (e.g., B3LYP, WP04), can predict the magnetic shielding tensors of nuclei. github.iouncw.edunih.gov These can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would involve:

Optimizing the geometries of the most stable conformers.

Calculating the isotropic shielding values for each nucleus (¹H, ¹³C) in each conformer.

Averaging these values based on their predicted Boltzmann population to obtain the final predicted chemical shifts. uncw.edu

These calculations can reveal how chemical shifts are affected by conformation and intermolecular interactions, such as hydrogen bonding to the anion, which can significantly deshield the nearby ring protons. nih.gov

Infrared (IR) Spectra: Theoretical calculations can also predict vibrational frequencies and their corresponding IR intensities. rsc.org This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretching of the alkyl chain and the pyridinium ring, or ring deformation modes. nih.govacs.org

Studies on pyridinium-based ILs have used DFT calculations to interpret experimental IR spectra, assigning specific absorption bands to intramolecular vibrations of the cation and anion, as well as intermolecular vibrations related to cation-anion interactions. nih.govacs.org For this compound, such predictions would help identify bands characteristic of specific alkyl chain conformations (trans vs. gauche) and would show how vibrational frequencies shift upon the formation of hydrogen bonds with the anion. nih.gov

Solubility Parameter Methodologies (e.g., MOSCED) for Mixture Behavior Prediction

Predicting the behavior of ionic liquids in mixtures is essential for their application as solvents in separation processes or as reaction media. Solubility parameter methodologies provide a framework for estimating and understanding the miscibility and phase behavior of different components. acs.orgacs.orgsemanticscholar.org

The Modified Separation of Cohesive Energy Density (MOSCED) model is a sophisticated solubility parameter method that has been successfully extended to ionic liquids. acs.orgnih.govnih.govacs.org It describes the intermolecular forces in terms of five parameters for each component:

λ (Dispersion): Represents London dispersion forces.

τ (Polarity): Represents polarity/polarizability contributions.

α (Acidity): Represents the hydrogen bond donating ability of the solvent.

β (Basicity): Represents the hydrogen bond accepting ability of the solvent.

q (Induction): An induction parameter, often fixed for aromatic compounds. acs.org

These parameters are used to calculate the activity coefficient at infinite dilution (γ∞), a key measure of non-ideal solution behavior. The MOSCED model has been expanded to include a wide range of ILs, including those with pyridinium cations. nih.govnih.gov While parameters for this compound are not explicitly published, data for close analogs like 1-butyl-3-methylpyridinium ([C4mpy]⁺) are available and can be used to estimate its interaction tendencies.

Another common approach is the use of Hansen Solubility Parameters (HSP) . researchgate.netacs.org The total Hildebrand solubility parameter (δ) is decomposed into three Hansen parameters representing the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). hansen-solubility.com Materials with similar HSP values are likely to be miscible. HSPs have been determined for various pyridinium-based ILs using experimental solubility data or inverse gas chromatography. researchgate.netnih.govnih.gov These parameters provide a practical tool for solvent selection and for predicting the compatibility of the ionic liquid with other substances, such as polymers or organic solvents. mdpi.com

Table 2: MOSCED Parameters for Analogue Pyridinium Ionic Liquids at 298.15 K Data from reference researchgate.net. These parameters for closely related compounds illustrate the values used in the MOSCED model to predict mixture behavior.

| Ionic Liquid | V (cm³/mol) | λ (J/cm³)¹/² | τ (J/cm³)¹/² | α (J/cm³)¹/² | β (J/cm³)¹/² |

|---|---|---|---|---|---|

| [C4mpy][NTf₂] | 291.5 | 16.38 | 10.45 | 5.33 | 5.33 |

Mechanistic Insights into Applications of 1 Hexyl 3 Methylpyridin 1 Ium in Chemical Processes

Catalytic Applications as a Reaction Medium or Organocatalyst

Ionic liquids like 1-Hexyl-3-methylpyridin-1-ium are often termed "designer solvents" due to the ability to tune their properties by modifying the cation or anion. researchgate.net In catalysis, they can act as both the solvent and the catalyst, offering a green alternative to volatile organic compounds by simplifying product separation and enabling catalyst recycling. researchgate.net The pyridinium (B92312) cation, in particular, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can stabilize transition states and influence reaction pathways. researchgate.net

Role in Organic Transformations (e.g., Quaternization, Cycloadditions)

While specific studies detailing the use of this compound in quaternization and cycloaddition reactions are not abundant, its structural features suggest a significant potential role.

Quaternization Reactions: These reactions, which involve the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt, are fundamental in organic synthesis. The polarity of an ionic liquid medium like this compound can influence the rate of these SN2 reactions. The reaction environment provided by the IL can stabilize the charged transition state, potentially accelerating the reaction compared to non-polar solvents.

Cycloaddition Reactions: These are powerful reactions for forming cyclic compounds. The outcome of cycloadditions, including their rate and stereoselectivity, is highly dependent on the solvent properties. The organized, charged environment of an ionic liquid can influence the alignment of reactants. The Lewis acidity of the pyridinium ring in this compound, although modest, can also play a role in activating substrates, particularly those containing Lewis basic sites, thereby catalyzing the cycloaddition process.

Mechanisms of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. benthamscience.com Ionic liquids, particularly those with quaternary ammonium or phosphonium (B103445) cations, are effective phase transfer catalysts. mdpi.com

The mechanism of PTC using this compound involves the following key steps:

Anion Exchange: The this compound cation (Q+), initially paired with its original anion (X-) in the organic phase, migrates to the interface of the two phases. Here, it exchanges its anion with a reactant anion (Y-) from the aqueous phase. youtube.com

Formation of an Ion Pair: A new ion pair, [Q+Y-], is formed. The lipophilic nature of the hexyl chain on the pyridinium cation makes this ion pair soluble in the organic phase. youtube.com

Reaction in the Organic Phase: The reactant anion (Y-) is now transported into the organic phase, where it can react with the organic substrate (RX) to form the product (RY). youtube.com

Catalyst Regeneration: After the reaction, the cation (Q+) pairs with the leaving group anion (X-) from the substrate and migrates back to the interface, ready to start another catalytic cycle. youtube.com

This process allows for reactions that would otherwise be extremely slow due to the inability of the reactants to meet. The efficiency of this compound as a phase transfer catalyst is dictated by the lipophilicity of the cation, which ensures the transport of the aqueous reactant into the organic phase. mdpi.com

Electrochemical Applications and Charge Transfer Mechanisms

The electrochemical properties of ionic liquids are among their most studied and utilized features. Their wide electrochemical windows, reasonable ionic conductivity, and non-flammability make them promising electrolytes for various devices like batteries and supercapacitors. researchgate.net

Ion Transport and Conductivity Mechanisms

The ionic conductivity of an electrolyte is a measure of its ability to conduct an electric current via the movement of ions. This is a critical parameter for any electrochemical device. The conductivity of this compound-based electrolytes is governed by the mobility of both the this compound cation and its corresponding anion.

The mechanism of ion transport in ionic liquids is complex and influenced by several factors:

Viscosity: Higher viscosity generally leads to lower ionic mobility and thus lower conductivity. The length of the alkyl chain on the cation plays a significant role here; longer chains tend to increase van der Waals interactions and thus viscosity.

Ion Size: Smaller ions are generally more mobile.

Ion Pairing: The formation of ion pairs or larger aggregates can reduce the number of free charge carriers and hinder their movement, thereby decreasing conductivity. mdpi.com

The conductivity of ionic liquids is also temperature-dependent, generally following the Arrhenius model, where conductivity increases with temperature due to decreased viscosity and increased ion mobility. nih.gov

Below is a table comparing the conductivity and viscosity of related imidazolium-based ionic liquids, which can provide insight into the expected properties of their pyridinium counterparts.

| Ionic Liquid | Anion | Viscosity (cP at 25°C) | Conductivity (mS/cm) |

| 1-Hexyl-3-methylimidazolium (B1224943) Triflate | CF₃SO₃⁻ | 135 | 1.16 (at 24°C) |

| 1-Hexyl-3-methylimidazolium Iodide | I⁻ | Not specified | Not specified |

| 1-Hexyl-3-methylimidazolium Hexafluorophosphate | PF₆⁻ | Not specified | Not specified |

Interfacial Phenomena at Electrode Surfaces

The performance of any electrochemical device is critically dependent on the processes occurring at the interface between the electrode and the electrolyte. rsc.org When an ionic liquid like this compound is in contact with an electrode surface, an electrical double layer (EDL) is formed. The structure of this EDL in ionic liquids is significantly different and more complex than in traditional dilute electrolyte solutions. nih.gov

Key aspects of interfacial phenomena include:

Layering of Ions: The ions of the IL tend to form distinct, alternating layers near the electrode surface, extending several nanometers into the bulk liquid. The structure of these layers is influenced by the size and shape of the ions and the applied potential.

Ion Adsorption: The this compound cation and the associated anion can specifically adsorb onto the electrode surface, which affects the EDL capacitance and the kinetics of electron transfer.

Solid Electrolyte Interphase (SEI): In battery applications, the ionic liquid can decompose at the electrode surface, especially at high or low potentials, to form a passivating layer known as the SEI. nih.gov The chemical composition and stability of this layer are crucial for the long-term performance and safety of the battery. nih.gov Understanding the decomposition pathways of the this compound cation and its counter-anion is essential for predicting and controlling SEI formation. nih.gov

The study of these interfaces is challenging due to their buried nature but is being advanced by techniques like electrochemical impedance spectroscopy (EIS), surface-enhanced Raman spectroscopy (SERS), and neutron reflectivity (NR). nih.gov

Electrochemical Window Studies

The electrochemical window (EW) or electrochemical stability window (ESW) is the range of potential over which an electrolyte is stable and does not undergo oxidation or reduction. nih.gov A wide EW is highly desirable for high-energy-density electrochemical devices. elsevierpure.com

The EW of an ionic liquid is determined by the electrochemical stability of its constituent cation and anion.

Cathodic Limit (Reduction): The negative limit of the EW is typically determined by the reduction of the cation. For this compound, this would involve the reduction of the pyridinium ring.

Studies on similar ionic liquids have shown that increasing the alkyl chain length on the cation can have a modest effect on the electrochemical window. nih.gov The EW for pyridinium-based ionic liquids is generally considered to be wide, making them suitable candidates for various electrochemical applications. researchgate.net

Separation Science: Extraction and Adsorption Mechanisms

The application of this compound in separation science is predicated on its tunable properties and specific interactions at a molecular level. These characteristics enable its use in both liquid-liquid extraction and as a functional component in adsorption processes.

Mechanisms of Liquid-Liquid Extraction

The efficacy of this compound salts in liquid-liquid extraction processes is fundamentally linked to the interactions between the ionic liquid, the target solute, and the initial solvent matrix. While specific studies on this compound are part of a broader investigation into pyridinium-based ILs, the general mechanisms can be inferred. The extraction process is often driven by a combination of forces including van der Waals interactions, hydrogen bonding, and π-π stacking.

In the extraction of organic molecules from aqueous solutions, the hexyl chain of the cation contributes to the hydrophobicity of the ionic liquid phase, facilitating the transfer of nonpolar solutes. The pyridinium ring, with its aromatic character, can engage in π-π interactions with aromatic solutes. Furthermore, the anion associated with the this compound cation plays a crucial role. Anions with a high hydrogen bond basicity can interact strongly with acidic protons of target molecules, enhancing their partitioning into the ionic liquid phase.

For instance, in the extraction of metal ions, the mechanism often involves the formation of a coordination complex. The ionic liquid can act as a source of anions that coordinate with the metal ion, or the cation itself can be functionalized to act as a ligand. The efficiency of extraction is therefore highly dependent on the nature of the anion and the specific metal ion being targeted.

Adsorption Mechanisms onto Solid Supports (e.g., Graphene)

The adsorption of this compound onto solid supports like graphene is a key aspect of its application in areas such as solid-phase extraction and the development of advanced composite materials. Theoretical studies on the adsorption of similar pyridinium derivatives on graphene provide insight into the governing mechanisms. researchgate.netfu-berlin.de

The primary interaction driving the adsorption of the this compound cation onto the graphene surface is the π-π stacking between the aromatic pyridinium ring and the basal plane of graphene. researchgate.netfu-berlin.de The hexyl group, being a flexible alkyl chain, tends to lie flat on the graphene surface to maximize van der Waals interactions. The orientation of the pyridinium ring relative to the graphene sheet is a critical factor determining the strength of the adsorption. A parallel orientation allows for the most effective π-π overlap.

Solvents for Advanced Materials Synthesis and Processing

The utility of this compound extends to its role as a solvent in the synthesis and processing of advanced materials, including biopolymers and nanomaterials. Its ability to dissolve a wide range of materials and its influence on reaction pathways are central to these applications.

Dissolution Mechanisms for Biopolymers and Polymers

Pyridinium-based ionic liquids have been identified as effective solvents for biopolymers like cellulose (B213188) and chitin, which are notoriously difficult to dissolve in conventional solvents due to their extensive hydrogen-bonding networks. researchgate.netresearchgate.net The dissolution mechanism of these biopolymers in this compound involves the disruption of these intermolecular and intramolecular hydrogen bonds.

The anion of the ionic liquid plays a pivotal role by acting as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl groups of the biopolymer. researchgate.net This interaction effectively breaks the existing hydrogen bond network within the polymer, leading to its dissolution. The this compound cation, with its bulky and asymmetric structure, helps to keep the polymer chains separated in the solution and prevents their re-aggregation. The hexyl chain can also contribute to the solvation of less polar regions of the polymers.

The ability to dissolve and process polymers also extends to synthetic polymers, where this compound can act as a green solvent for polymer recycling and processing. nih.govresearchgate.net Its high thermal stability allows for processing at elevated temperatures, and its tunable solvating power can be used to selectively dissolve specific polymers from a mixture.

| Biopolymer | Proposed Dissolution Mechanism in Pyridinium-based ILs | Key Interacting Species |

| Cellulose | Disruption of inter- and intramolecular hydrogen bonds by the IL anion. researchgate.net | Anion (hydrogen bond acceptor), Cation (steric hindrance preventing re-aggregation) |

| Chitin | Similar to cellulose, the IL anion disrupts the strong hydrogen bonding network of chitin. researchgate.netrsc.org | Anion (e.g., bromide), Cation (e.g., 1-allyl-3-methylimidazolium) |

Role in Nanomaterial Synthesis and Stabilization

Ionic liquids, including those based on the this compound cation, have emerged as promising media for the synthesis of nanoparticles. They can act as solvents, templates, and stabilizers in the formation of a variety of nanomaterials. The ionic liquid provides a highly structured environment that can influence the nucleation and growth of nanoparticles, leading to control over their size, shape, and crystallinity.

The mechanism of stabilization involves the formation of a protective layer of ionic liquid molecules around the nanoparticle surface. The this compound cations can adsorb onto the nanoparticle surface through electrostatic interactions and van der Waals forces. The hexyl chains can provide a steric barrier that prevents the nanoparticles from aggregating. The anions also play a role in the stabilization by forming an electrical double layer around the nanoparticles. This combination of electrostatic and steric stabilization is crucial for maintaining a stable dispersion of the nanomaterials.

For example, in the synthesis of gold nanoparticles, the pyridinium ring of the cation can interact with the gold surface, while the hexyl chains extend into the bulk ionic liquid, providing a stabilizing shell. The choice of the anion can also influence the size and shape of the resulting nanoparticles.

| Nanomaterial | Role of Pyridinium-based IL | Stabilization Mechanism |

| Gold Nanoparticles | Solvent, template, and stabilizer | Electrostatic and steric stabilization from the adsorption of cations and anions. |

| Metal Oxide Nanoparticles | Reaction medium, controls particle growth | Formation of a structured IL layer around the nanoparticle. |

Intermolecular Interactions and Solvation Phenomena Involving 1 Hexyl 3 Methylpyridin 1 Ium

Solvation Thermodynamics in Polar and Non-Polar Media

The dissolution of 1-hexyl-3-methylpyridin-1-ium salts in different solvents is a thermodynamically driven process, governed by the changes in enthalpy and entropy. The nature of the solvent, whether polar or non-polar, plays a crucial role in the magnitude and sign of these thermodynamic quantities.

The solvation of ionic liquids is a complex process that can be understood by examining the enthalpic and entropic contributions to the Gibbs energy of solvation. The enthalpic term arises from intermolecular interactions between the solute and solvent molecules, while the entropic term is related to the dissimilarity in size and shape between the components. nih.govnist.govacs.org

Studies on similar ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) chloride ([C6mim][Cl]), provide insight into the expected behavior of this compound salts. The standard molar enthalpy of solution for [C6mim][Cl] in water is exothermic, indicating favorable interactions between the ionic liquid and water molecules. acs.orgacs.org It has been observed that the standard molar enthalpies of solution for 1-alkyl-3-methylimidazolium chlorides decrease with increasing alkyl chain length, with each methylene (B1212753) group contributing approximately 0.45 kJ·mol⁻¹ to the standard molar enthalpy of solution. acs.orgacs.org This suggests that the dissolution of the non-polar alkyl chain in water is an enthalpically driven process for these compounds.

In mixed solvent systems, the this compound cation can be preferentially solvated by one of the solvent components. This phenomenon is influenced by the specific interactions between the cation and the different solvent molecules. For instance, in a mixture of a polar and a non-polar solvent, the polar solvent molecules are likely to preferentially solvate the charged pyridinium (B92312) headgroup, while the non-polar solvent may show more affinity for the hexyl chain.

Studies on the phase equilibrium of systems containing 1-hexyl-3-methylpyridinium trifluoromethanesulfonate (B1224126) with water and various organic solvents (n-octane, toluene (B28343), cyclohexane) have been conducted. nih.govnih.gov These studies reveal complex phase behaviors, including liquid-liquid and solid-liquid equilibria, which are influenced by the solvation of the ionic liquid in the different components of the mixture. nih.govnih.gov The non-random two-liquid (NRTL) model has been successfully used to correlate the experimental data and provides insights into the interactions governing the phase behavior. nih.govnih.gov The solubility of the ionic liquid was found to be negligible in n-octane and cyclohexane, but it showed significant solubility in toluene and water, with the formation of both liquid-liquid and solid-liquid equilibrium regions. nih.gov This indicates a preferential solvation by the more polar or polarizable solvents.

Hydrogen Bonding Networks and Their Influence on Solution Structure

Hydrogen bonding plays a pivotal role in defining the structure and properties of solutions containing this compound. These interactions can occur between the cation and the anion, as well as between the cation and solvent molecules.

The interaction between the this compound cation and its counter-anion is a key determinant of the physical and chemical properties of the ionic liquid. nih.govworktribe.com The strength of this interaction is influenced by factors such as the basicity of the anion and the acidity of the cation. nih.govworktribe.com

In pyridinium-based ionic liquids, the hydrogen atoms on the pyridinium ring can act as hydrogen bond donors. acs.org The methylation of the pyridinium ring, as in the case of the 3-methyl group in this compound, can influence the electronic environment of the cation and thus the strength of the cation-anion interactions. nih.govworktribe.com X-ray photoelectron spectroscopy studies on picolinium (methylpyridinium) based ionic liquids have shown that the electron-donating effect of the methyl group increases the electron density on the cationic nitrogen, which in turn weakens the cation-anion interactions through charge transfer from the anion to the cation. nih.govworktribe.com The position of the methyl group also matters, with the N 1s binding energy following the trend: 1-octylpyridinium (B14679969) > 1-octyl-3-picolinium > 1-octyl-4-picolinium > 1-octyl-2-picolinium, which correlates with the cation acidity. nih.govworktribe.com

The nature of the anion has a significant impact on these interactions. More basic anions lead to stronger interactions. nih.govworktribe.com In aprotic ionic liquids, weak hydrogen bonds are typically formed between a C-H group of the cation and the anion. mdpi.com

The this compound cation can also form hydrogen bonds with solvent molecules, particularly those that are good hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO) or water. acs.orgresearchgate.net These interactions can compete with and disrupt the cation-anion hydrogen bonds that are prevalent in the pure ionic liquid. acs.org

Spectroscopic studies, such as ATR-FTIR and ¹H NMR, combined with computational methods like Density Functional Theory (DFT), have been used to investigate these interactions in pyridinium-based ionic liquids. acs.org In binary solutions of pyridinium-based ILs with DMSO, it has been shown that hydrogen bonds are formed between the pyridinium C-H groups (both on the ring and the alkyl chain) and the oxygen atom of DMSO. acs.org This leads to a weakening of the intrinsic cation-anion hydrogen bonds. acs.org The hydrogen atoms on the pyridinium ring are generally stronger hydrogen bond donors than those on the alkyl chain due to the electron-withdrawing effect of the nitrogen atom. acs.org

Self-Aggregation and Micellization Behavior

Due to its amphiphilic nature, with a polar pyridinium headgroup and a non-polar hexyl tail, the this compound cation can self-assemble in solution to form aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). scilit.comdocumentsdelivered.com This behavior is particularly prominent in aqueous solutions.

The formation of micelles is a spontaneous process driven by the hydrophobic effect, where the non-polar alkyl chains aggregate to minimize their contact with water, while the polar headgroups remain in contact with the aqueous phase. researchgate.net The CMC is a key parameter that characterizes the tendency of a surfactant to form micelles. For a given surfactant, the CMC depends on factors such as temperature, pressure, and the presence of other substances in the solution. wikipedia.org

For alkylpyridinium halides, the CMC generally decreases as the length of the alkyl chain increases, following the Stauff-Klevens rule. researchgate.net The nature of the counter-ion also has an effect, with more hydrophilic anions leading to a higher CMC. researchgate.net For instance, the CMC of cetylpyridinium (B1207926) chloride is higher than that of cetylpyridinium bromide. researchgate.net

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules, like 1-hexyl-3-methylpyridinium bromide, begin to self-assemble into micelles in a solution. rsc.orgwikipedia.org This process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules. Below the CMC, the molecules exist predominantly as individual ions in the bulk solution and at the air-water interface. Above the CMC, additional molecules aggregate to form micelles.

While specific CMC data for 1-hexyl-3-methylpyridinium bromide in aqueous solution is not extensively reported, the behavior can be understood by examining its longer-chain homologs, the 1-alkyl-3-methylpyridinium bromide series ([Cnmpy][Br]). There is a well-established linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. rsc.org As the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to a lower CMC value because micellization becomes more favorable at lower concentrations. rsc.orgrsc.org